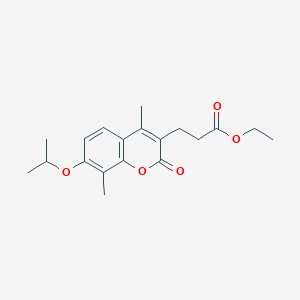![molecular formula C21H24N2O4 B11162722 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide](/img/structure/B11162722.png)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide is an organic compound with a complex structure that includes a benzodioxin ring and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps:
Formation of the Benzodioxin Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Benzamide Group: This step often involves the reaction of the benzodioxin intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Introduction of the 2-ethylbutanoyl Group: This can be done through an acylation reaction using 2-ethylbutanoyl chloride and a suitable catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxin ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzodioxin and benzamide derivatives.
Scientific Research Applications
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.
Chemical Reactivity: The compound’s reactivity is influenced by the electronic and steric properties of its functional groups, which determine its behavior in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-aminobenzamide: Lacks the 2-ethylbutanoyl group, which may affect its biological activity and chemical reactivity.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(butanoylamino)benzamide: Has a different acyl group, which can influence its properties and applications.
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(2-ethylbutanoyl)amino]benzamide is unique due to the presence of the 2-ethylbutanoyl group, which can impart specific steric and electronic effects, potentially enhancing its biological activity or chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(2-ethylbutanoylamino)benzamide |
InChI |
InChI=1S/C21H24N2O4/c1-3-14(4-2)20(24)22-16-7-5-15(6-8-16)21(25)23-17-9-10-18-19(13-17)27-12-11-26-18/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
GYBNDMDHOMFUQB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]acetyl}piperazin-2-one](/img/structure/B11162640.png)
![Ethyl 1-{[4-(acetylamino)-5-chloro-2-methoxyphenyl]carbonyl}piperidine-4-carboxylate](/img/structure/B11162641.png)

![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11162656.png)
![1-[1-(4-Chlorobenzoyl)piperidine-4-carbonyl]-4-methylpiperazine](/img/structure/B11162674.png)
![3-(benzylsulfonyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B11162681.png)
![2-ethyl-N-{3-[(2-methyl-2,3-dihydro-1H-indol-1-yl)carbonyl]phenyl}butanamide](/img/structure/B11162688.png)
![isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B11162693.png)
![3-[(4-bromo-2-fluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11162702.png)
![1-butyl-N-{2-[(4-methoxyphenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B11162706.png)
![3-hexyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B11162714.png)


![3-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethyl]-4,8-dimethyl-7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B11162749.png)
